REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][C:7]=1[N+:15]([O-:17])=[O:16].Cl.CN.[CH2:21]([N:23](CC)CC)C>CN(C)C=O>[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH:23][CH3:21])=[O:11])=[CH:8][C:7]=1[N+:15]([O-:17])=[O:16] |f:2.3|
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Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1.21 g
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Type
|
reactant
|
Smiles
|
Cl.CN
|
Name
|
|
Quantity
|
3.11 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
stirred for 30 minutes at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
After being stirred for 1 hour at room temperature
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Duration
|
1 h
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
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Type
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ADDITION
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Details
|
The residue, with ethyl acetate added
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Type
|
WASH
|
Details
|
was washed with water, 1N sodium hydroxide aqueous solution, 1N hydrochloric acid aqueous solution and saturated brine successively
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate anhydride
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The yellow solid residue was purified by silica gel column chromatography (silica gel 10 g, chloroform:methanol=1:0-10:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)NC)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |